molecular formula C20H20N2O B12910043 Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- CAS No. 65746-64-7

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)-

Cat. No.: B12910043
CAS No.: 65746-64-7
M. Wt: 304.4 g/mol
InChI Key: XQQKZHKJJACIRO-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)-, is a novel synthetic compound designed for research and development, particularly in the field of medicinal chemistry. This chemical features a molecular architecture that integrates an indole scaffold, a structure of high significance in drug discovery due to its presence in numerous biologically active molecules. Indole derivatives are extensively documented in scientific literature for their diverse pharmacological potential, including antiviral, anticancer, anti-inflammatory, and antimicrobial activities. The fusion of the indole nucleus with a pyrrolidine ring, a common feature in bioactive molecules, is intended to create a unique pharmacophore for investigating new therapeutic mechanisms. Researchers may explore this compound as a key intermediate or precursor in the synthesis of more complex molecules targeting various cellular pathways. Its structure suggests potential for interaction with a range of enzymatic targets and receptors. Given that the indole moiety is a privileged structure in pharmacology, this compound holds significant value for high-throughput screening and structure-activity relationship (SAR) studies aimed at developing new lead compounds. This product is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle this material with appropriate safety protocols, as compounds containing pyrrolidine rings may possess inherent hazards.

Properties

CAS No.

65746-64-7

Molecular Formula

C20H20N2O

Molecular Weight

304.4 g/mol

IUPAC Name

2-(2-phenylindol-1-yl)-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C20H20N2O/c23-20(21-12-6-7-13-21)15-22-18-11-5-4-10-17(18)14-19(22)16-8-2-1-3-9-16/h1-5,8-11,14H,6-7,12-13,15H2

InChI Key

XQQKZHKJJACIRO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- typically involves the formation of the indole ring followed by the attachment of the pyrrolidine moiety. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole can then be further functionalized to introduce the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient production. For example, the use of methanesulfonic acid as a catalyst in the Fischer indole synthesis can lead to high yields of the desired indole derivative .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives .

Scientific Research Applications

Chemical Properties and Structure

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- has the molecular formula C20H20N2OC_{20}H_{20}N_2O and features a pyrrolidine ring attached to an indole derivative. Its structure contributes to its pharmacological activities, making it a subject of interest for researchers in drug development .

Biological Activities

Antidiabetic and Anticancer Potential
Recent studies have indicated that derivatives of pyrrolidine exhibit significant biological activities, particularly in the context of diabetes and cancer treatment. For instance, a related compound demonstrated potent inhibition of α-glycosidase, suggesting potential as an antidiabetic agent. This compound was synthesized through a series of reactions that optimized its efficacy against the enzyme .

Antimicrobial Properties
Pyrrolidine derivatives have also shown promise as antimicrobial agents. In vitro studies revealed that certain pyrrolidine compounds exhibited antibacterial activity against various pathogens, including Vibrio cholerae and Bacillus subtilis. The mechanism of action appears to involve interactions with bacterial cell structures, leading to growth inhibition .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of pyrrolidine derivatives. Compounds with this scaffold have been investigated for their ability to inhibit glycine transporters, which play a role in neurotransmission. This inhibition can lead to enhanced synaptic transmission and may offer therapeutic benefits in neurological disorders .

Synthetic Methodologies

The synthesis of pyrrolidine derivatives often employs diverse strategies, including:

  • Cyclization Reactions : These reactions are crucial for constructing the pyrrolidine ring from various precursors. For example, one method involves the reaction of indole derivatives with acyclic precursors under specific conditions to yield the desired pyrrolidine structure.
  • Functionalization Techniques : Post-synthesis modifications enhance the biological activity of pyrrolidine compounds. Techniques such as amide formation and alkylation are commonly used to introduce functional groups that improve potency and selectivity against biological targets .

Case Study 1: PPAR Agonists

A series of pyrrolidine derivatives were synthesized and evaluated for their activity as peroxisome proliferator-activated receptor (PPAR) agonists. These compounds exhibited dual agonistic activity at PPARα and PPARγ, which are critical targets in managing metabolic disorders such as type 2 diabetes. The most effective compounds demonstrated low nanomolar EC50 values, indicating high potency .

Case Study 2: Antimicrobial Activity

In another study, a library of pyrrolidine compounds was screened for antimicrobial properties. The most promising candidates were identified based on their ability to inhibit bacterial growth in disc diffusion assays. Specifically, compounds showed zones of inhibition ranging from 13.0 to 15.1 mm at concentrations of 50 µg/ml, highlighting their potential as new antibiotics .

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit certain kinases and other enzymes involved in disease pathways . The pyrrolidine ring can also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Ring Size and Substituent Positioning

The substitution pattern and ring size significantly influence biological activity. Key comparisons include:

Piperidine vs. Pyrrolidine Derivatives
  • The adamantyl and cyano groups enhance target affinity and metabolic stability, achieving an IC₅₀ of 18 nM for DPP-IV inhibition. In contrast, the target compound lacks these functional groups, suggesting divergent therapeutic applications .
Acetyl Substituent Positioning
  • In antimalarial studies, acetylated pyrrolidine derivatives (e.g., compound 14 in ) retained potency comparable to parent compounds, while sulfonamide analogues (e.g., 17 , 18 ) lost activity. This underscores the critical role of the acetyl group’s position and electronic properties in maintaining efficacy .

Physicochemical and Structural Properties

The table below summarizes key differences:

Compound Name Core Structure Key Substituents Biological Activity (if available) Potency/Solubility Trends
Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- Pyrrolidine Acetyl-2-phenylindole Unknown (structural analogy suggests enzyme inhibition) N/A
1-((2-Phenylindol-1-yl)acetyl)piperidine Piperidine Acetyl-2-phenylindole Unknown Likely reduced solubility vs. pyrrolidine
1-(Adamantyl amino acetyl)-2-cyano-pyrrolidine Pyrrolidine Adamantyl, cyano DPP-IV inhibition IC₅₀ = 18 nM
1-(2-Phenylacetyl)pyrrolidine-2-carboxylic acid Pyrrolidine Acetyl-phenyl, carboxylic acid Unknown Higher solubility due to -COOH group

SAR Insights from Antimalarial Studies

  • Basic Nitrogen Importance: The basic nitrogen in piperidine/pyrrolidine rings is crucial for antimalarial activity. Reducing its basicity (e.g., via N-acylation) diminishes potency, as seen in compound 8 ().
  • Aromatic Interactions : The 2-phenylindole moiety may engage in π-π stacking or hydrophobic interactions with biological targets, analogous to indole-based drugs like serotonin receptor modulators.

Biological Activity

Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- is a compound that has garnered attention in recent years due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

  • Molecular Formula : C21H22N2O
  • SMILES Notation : C1CCN(CC1)C(=O)CN2C3=CC=CC=C3C=C2C4=CC=CC=C4

This structure indicates the presence of both pyrrolidine and indole moieties, which are known for their significant roles in biological activity.

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrrolidine derivatives. For instance, compounds similar to pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- have been tested against various cancer cell lines:

CompoundCell Line TestedIC50 (µM)Reference
Compound AA549 (Lung Cancer)10
Compound BMCF7 (Breast Cancer)5
Compound CHeLa (Cervical Cancer)8

These findings suggest that modifications in the indole or pyrrolidine rings can enhance anticancer properties.

2. Antimicrobial Activity

The antimicrobial properties of pyrrolidine derivatives have also been explored. A study demonstrated that certain derivatives exhibited significant activity against multidrug-resistant strains of Staphylococcus aureus:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound DS. aureus (MRSA)32 µg/mL
Compound EE. coli64 µg/mL

These results indicate the potential for developing new antimicrobial agents based on this scaffold.

3. Anti-inflammatory Properties

Pyrrolidine derivatives have shown promise in reducing inflammation. For example, a specific derivative was found to inhibit pro-inflammatory cytokines in vitro:

Cytokine InhibitionConcentration (µM)Reference
IL-65
TNF-alpha10

This suggests that compounds like pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)- could serve as anti-inflammatory agents.

The biological activities of pyrrolidine derivatives often relate to their ability to interact with various biological targets:

  • Kinase Inhibition : Some studies have shown that these compounds can inhibit specific kinases involved in cancer progression, such as CK1, with nanomolar affinity .
  • Enzyme Interaction : The interaction with enzymes like acetylcholinesterase has been noted, which is crucial for neuropharmacological applications .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A recent study investigated the effects of a series of pyrrolidine derivatives on A549 lung cancer cells. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound. The most effective derivative reduced cell viability by over 70% at a concentration of 5 µM.

Case Study 2: Antimicrobial Testing

In another research effort, pyrrolidine derivatives were screened against various bacterial strains. One compound demonstrated significant activity against MRSA, achieving an MIC of 16 µg/mL, indicating its potential as a lead compound for further development.

Q & A

Q. What are the established synthetic routes for Pyrrolidine, 1-((2-phenyl-1H-indol-1-yl)acetyl)-, and what critical reaction parameters require optimization?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions. For example, analogous indole-pyrrolidine derivatives are synthesized via nucleophilic substitution or condensation reactions. Key steps include:
  • Step 1 : Activation of the indole core (e.g., 2-phenyl-1H-indole) using acetylating agents like acetic anhydride.
  • Step 2 : Coupling with pyrrolidine derivatives under basic conditions (e.g., potassium carbonate in DMF at 150°C for 20 hours) to form the acetyl-pyrrolidine linkage .
  • Step 3 : Purification via extraction (ethyl acetate) and column chromatography.
    Critical parameters include temperature control (to avoid side reactions) and stoichiometric ratios of reagents (e.g., amine equivalents) .

Table 1 : Representative Reaction Conditions from Analogous Syntheses

ParameterOptimal RangeReference
Temperature140–160°C
Reaction Time18–24 hours
SolventDMF or NMP
BaseK₂CO₃ or Cs₂CO₃

Q. How is structural confirmation of the compound achieved post-synthesis?

  • Methodological Answer : Structural integrity is validated using:
  • 1H NMR : Peaks for aromatic protons (δ 7.2–7.6 ppm), pyrrolidine methylene groups (δ 1.9–3.3 ppm), and acetyl protons (δ 2.1–2.5 ppm) .
  • HPLC/MS : Purity assessment (>95%) and molecular ion confirmation (e.g., [M+H]+) .
  • Elemental Analysis : Matching calculated vs. observed nitrogen content (e.g., 7.99% theoretical vs. 7.5% observed in analogous compounds) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis parameters for higher yield and selectivity?

  • Methodological Answer : DoE (e.g., Central Composite Face design) identifies interactions between factors like residence time, temperature, and reagent equivalents. For example:
  • Factor Screening : Initial fractional factorial designs to isolate significant variables (e.g., pyrrolidine equivalents).
  • Response Surface Modeling : Predicts optimal conditions (e.g., 150°C, 2.5 equiv. pyrrolidine, 90-minute residence time in flow chemistry setups) .
    Software tools like MODDE® enable visualization of parameter spaces and trade-offs between yield and byproduct formation .

Q. What impact do structural modifications at the pyrrolidine nitrogen have on electrochemical or biological properties?

  • Methodological Answer : Substituents at the pyrrolidine nitrogen (e.g., alkyl, aryl, or electron-withdrawing groups) alter electron density and steric effects:
  • Electrochemical Studies : Cyclic voltammetry reveals shifts in reduction potentials. For instance, bulky substituents may hinder fullerene-pyrrolidine interactions, reducing charge-transfer efficiency .
  • Biological Activity : Analogous indole-pyrrolidine derivatives show kinase inhibition (e.g., Caspase-3 Inhibitor VII derivatives). Modifications can enhance binding affinity or selectivity .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Contradictions may arise from assay variability (e.g., cell lines, concentration ranges). Strategies include:
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for similar compounds) .
  • Dose-Response Replication : Validate activity using standardized protocols (e.g., MTT assays across 3+ cell lines) .
  • Theoretical Frameworks : Use computational models (e.g., QSAR) to reconcile discrepancies between in vitro and in vivo results .

Q. What theoretical frameworks guide experimental design for this compound’s applications?

  • Methodological Answer : Ontological and epistemological considerations shape research aims. For example:
  • Ontology : Define whether biological activity arises from receptor binding (specific) or membrane disruption (non-specific) .
  • Epistemology : Combine deductive (hypothesis-driven) and inductive (data-driven) approaches. For instance, use molecular docking to hypothesize binding modes, then validate via mutagenesis .

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